REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)=[CH:9][CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][C:16](=[CH2:1])[CH2:15][CH2:14]2)=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.419 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.429 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellow suspension was stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 3 min
|
Duration
|
3 min
|
Type
|
STIRRING
|
Details
|
the dark red suspension was stirred at −78° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to 5° C. over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 5° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was quenched with water (4 mL)
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl ether (2×5 mL)
|
Type
|
WASH
|
Details
|
the extracts were washed with water (4×5 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined water washes were back-extracted with ethyl ether (5 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1CCC(CC1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.944 mmol | |
AMOUNT: MASS | 0.196 g | |
YIELD: PERCENTYIELD | 47.2% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |